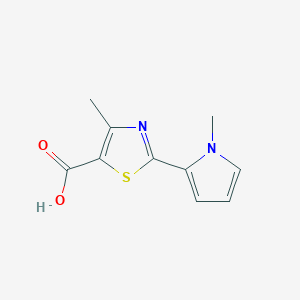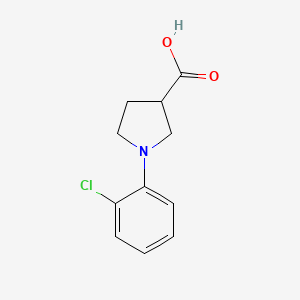
Acide 1-(2-chlorophényl)pyrrolidine-3-carboxylique
Vue d'ensemble
Description
“1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H12ClNO2 . It has a molecular weight of 225.67 . The compound is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid”, can be achieved through organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .Molecular Structure Analysis
The molecular structure of “1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid” can be represented by the InChI code: 1S/C11H12ClNO2/c12-9-2-1-3-10(6-9)13-5-4-8(7-13)11(14)15/h1-3,6,8H,4-5,7H2,(H,14,15) .Physical and Chemical Properties Analysis
“1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid” is a white to off-white solid . The compound should be stored at room temperature .Applications De Recherche Scientifique
Chimie médicinale
Le cycle pyrrolidine, une structure centrale dans « l’acide 1-(2-chlorophényl)pyrrolidine-3-carboxylique », est largement utilisé en chimie médicinale en raison de sa polyvalence et de sa pertinence biologique . Il sert d’échafaudage pour développer des composés ayant des applications thérapeutiques potentielles. La présence du groupe chlorophényle peut améliorer la capacité de la molécule à interagir avec diverses cibles biologiques, ce qui pourrait conduire à la découverte de nouveaux médicaments.
Agriculture
En agriculture, des composés comme « l’this compound » peuvent être explorés pour leur potentiel en tant que régulateurs de croissance ou pesticides . La capacité du cycle pyrrolidine à servir de pharmacophore en fait un candidat pour le développement de nouveaux produits agrochimiques qui pourraient améliorer la protection des cultures et les rendements.
Science des matériaux
Les propriétés structurales de « l’this compound » peuvent être utilisées en science des matériaux pour la synthèse de nouveaux polymères ou revêtements . Son potentiel pour créer des matériaux aux propriétés uniques, comme une durabilité accrue ou une résistance chimique, est un domaine d’intérêt.
Science de l’environnement
La science de l’environnement peut tirer profit de l’étude de « l’this compound » dans le contexte de la remédiation de la pollution ou comme composé modèle pour des études sur le comportement environnemental . Comprendre son interaction avec les facteurs environnementaux pourrait conduire à une meilleure gestion des polluants chimiques.
Biochimie
En biochimie, « l’this compound » peut être utilisé pour étudier les interactions enzyme-substrat ou comme élément de base pour la synthèse de molécules biologiques complexes . Son rôle dans les voies biochimiques pourrait fournir des informations sur les processus cellulaires et les mécanismes de la maladie.
Pharmacologie
Pharmacologiquement, « l’this compound » pourrait être étudié pour son efficacité dans les formulations médicamenteuses ou comme composé principal dans la découverte de médicaments . Ses effets potentiels sur divers systèmes biologiques en font un composé intéressant pour les études pharmacologiques.
Chimie analytique
Les chimistes analytiques pourraient explorer l’utilisation de « l’this compound » comme étalon ou réactif dans les tests chimiques . Ses propriétés uniques pourraient contribuer au développement de nouvelles techniques analytiques ou à l’amélioration de celles existantes.
Chimie synthétique
Enfin, en chimie synthétique, la réactivité et les groupes fonctionnels de ce composé offrent une plateforme pour créer un large éventail de dérivés . Ces dérivés pourraient avoir des applications allant des catalyseurs aux ingrédients pharmaceutiques actifs.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of action
Pyrrolidines and chlorophenyl compounds are found in a variety of bioactive molecules and can interact with multiple targets. For instance, pyrrolidine rings are often used in drug discovery due to their ability to efficiently explore the pharmacophore space .
Mode of action
The mode of action would depend on the specific targets of the compound. For example, some pyrrolidine derivatives have been found to bind with high affinity to certain receptors, leading to various biological effects .
Biochemical pathways
Again, this would depend on the specific targets of the compound. Pyrrolidine and chlorophenyl compounds could potentially affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The ADME properties of the compound would depend on its specific chemical structure. Generally, heterocyclic compounds like pyrrolidines are used in drug discovery because they can help achieve the best ADME/Tox results for drug candidates .
Result of action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Some pyrrolidine and chlorophenyl compounds have been found to have antiviral, anti-inflammatory, and anticancer activities, among others .
Analyse Biochimique
Biochemical Properties
1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, the pyrrolidine ring in the compound can interact with enzymes that have binding sites for nitrogen-containing heterocycles. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the binding interaction . Additionally, the chlorophenyl group can engage in hydrophobic interactions with proteins, potentially altering their conformation and activity .
Cellular Effects
1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid affects various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may interact with cell surface receptors, leading to changes in intracellular signaling cascades . These changes can affect gene expression patterns, resulting in altered cellular functions such as proliferation, differentiation, or apoptosis . Additionally, the compound can impact cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through various pathways .
Molecular Mechanism
The molecular mechanism of action of 1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes or receptors, through its pyrrolidine ring and chlorophenyl group . These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in changes in the expression of specific genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . For instance, the compound may degrade over time, leading to a decrease in its biological activity . Additionally, long-term exposure to the compound in in vitro or in vivo studies can result in cumulative effects on cellular function, such as changes in gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of 1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it may exhibit more pronounced biological activity . Threshold effects can be observed, where a certain dosage is required to elicit a significant biological response . Additionally, at high doses, the compound may exhibit toxic or adverse effects, such as cellular toxicity or organ damage .
Metabolic Pathways
1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that are part of these pathways, potentially altering metabolic flux and metabolite levels . For example, the compound may be metabolized by liver enzymes, leading to the formation of metabolites that can have different biological activities . Additionally, the compound can influence the activity of metabolic enzymes, resulting in changes in the levels of specific metabolites .
Transport and Distribution
The transport and distribution of 1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid within cells and tissues are important factors that influence its biological activity. The compound can be transported by specific transporters or binding proteins, which can affect its localization and accumulation within cells . For instance, the compound may be transported into cells by membrane transporters, leading to its accumulation in specific cellular compartments . Additionally, the compound’s distribution within tissues can influence its overall biological activity and potential therapeutic effects .
Subcellular Localization
The subcellular localization of 1-(2-Chlorophenyl)pyrrolidine-3-carboxylic acid can affect its activity and function. The compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For example, the compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, where it can affect cellular metabolism and energy production .
Propriétés
IUPAC Name |
1-(2-chlorophenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-9-3-1-2-4-10(9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGYADRKFPWWLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1519318-14-9 | |
| Record name | 1-(2-chlorophenyl)pyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



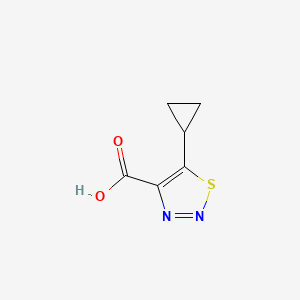


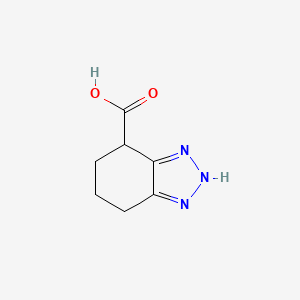
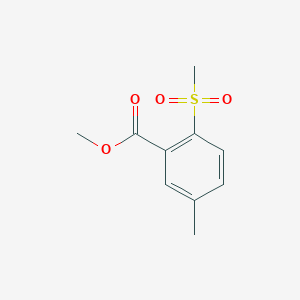
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1530680.png)
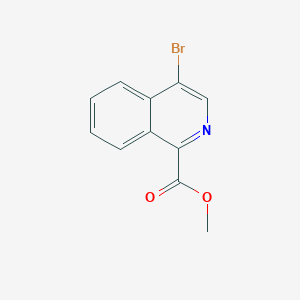


![(1R)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1530690.png)
